Cyhalofop

Beschreibung

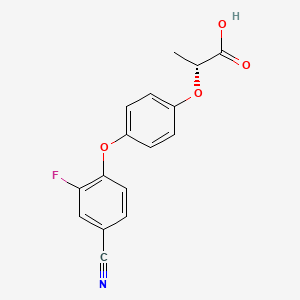

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO4/c1-10(16(19)20)21-12-3-5-13(6-4-12)22-15-7-2-11(9-18)8-14(15)17/h2-8,10H,1H3,(H,19,20)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBSGBGTWRRYSK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701022032 | |

| Record name | Cyhalofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701022032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122008-78-0 | |

| Record name | Cyhalofop [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122008780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyhalofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701022032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyhalofop | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYHALOFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58150F267D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molecular formula and structure of Cyhalofop-butyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular and structural characteristics of Cyhalofop-butyl, a selective post-emergence herbicide. The information is curated for professionals in research, science, and drug development, offering detailed data, experimental protocols, and visual representations of its mechanism of action and analytical workflows.

Core Molecular and Physicochemical Data

This compound-butyl is an aryloxyphenoxypropionate herbicide. Its chemical identity and key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₀FNO₄ | [1][2][3] |

| Molecular Weight | 357.38 g/mol | [1][4] |

| IUPAC Name | butyl (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate | |

| CAS Number | 122008-85-9 | |

| Melting Point | 45.5 - 51.0 °C | |

| Boiling Point | >270 °C (decomposes) | |

| Water Solubility | 0.44 - 0.7 mg/L at 20-25 °C | |

| Vapor Pressure | 4.0 x 10⁻⁷ - 5.3 x 10⁻³ mPa at 20-25 °C | |

| Octanol-Water Partition Coefficient (logP) | 3.31 - 4.4 |

Molecular Structure

The chemical structure of this compound-butyl consists of a central phenoxy propanoate group, with a butyl ester and two substituted phenyl rings. The R-enantiomer is the biologically active isomer.

Experimental Protocols

Synthesis of this compound-butyl

A common synthetic route to this compound-butyl involves a multi-step process. The key steps include the etherification of 3,4-difluorobenzonitrile with hydroquinone, followed by a condensation reaction with a propanoic acid derivative and subsequent esterification with butanol. The process requires careful control of reaction conditions to maximize the yield of the desired R-isomer.

Analytical Determination

The quantification of this compound-butyl in various matrices, such as soil, water, and plant tissues, is typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector is a common method.

Sample Preparation:

-

Extraction: Samples are typically extracted with an organic solvent such as acetonitrile or methanol.

-

Clean-up: The extract is then purified using solid-phase extraction (SPE) to remove interfering substances.

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: UV detection at approximately 230 nm or mass spectrometry for higher sensitivity and selectivity.

Mechanism of Action and Signaling Pathway

This compound-butyl is a selective herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage. The inhibition of ACCase leads to a depletion of fatty acids, ultimately causing cell death and the demise of the plant.

Caption: Mechanism of action of this compound-butyl.

Experimental Workflow for Herbicide Efficacy Testing

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound-butyl on a target weed species.

Caption: Experimental workflow for herbicide efficacy testing.

References

- 1. This compound-butyl | C20H20FNO4 | CID 180089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound-butyl | CAS 122008-85-9 | LGC Standards [lgcstandards.com]

- 3. This compound-ブチル - ブチル(R)-2-[4-(4-シアノ-2-フルオロフェノキシ)フェノキシ]プロピオナート [sigmaaldrich.com]

- 4. This compound-butyl | 122008-85-9 [chemicalbook.com]

Cyhalofop-butyl: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyhalofop-butyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class. It is primarily utilized for the control of a broad spectrum of grass weeds in rice cultivation and other crops.[1] Its efficacy stems from its specific mode of action, which involves the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis in susceptible grass species.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound-butyl, intended to serve as a crucial resource for researchers, scientists, and professionals involved in drug development and agrochemical research.

Chemical Identity

| Identifier | Value |

| IUPAC Name | butyl (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate |

| CAS Number | 122008-85-9 |

| Molecular Formula | C₂₀H₂₀FNO₄ |

| Molecular Weight | 357.38 g/mol |

| Chemical Structure | (R)-isomer is the predominantly active form |

Physical and Chemical Properties

The physical and chemical characteristics of this compound-butyl are critical to its environmental fate, biological activity, and formulation development. A summary of these properties is presented in the tables below.

General Physical Properties

| Property | Value | Source(s) |

| Physical State | White crystalline solid | |

| Melting Point | 45.5 - 51 °C | |

| Boiling Point | >270 °C (decomposes) | |

| Vapor Pressure | 4.0 x 10⁻⁷ mm Hg at 25 °C |

Solubility

| Solvent | Solubility (at 20 °C) | Source(s) |

| Water | 0.44 - 0.7 mg/L (at pH 7) | |

| Acetonitrile | >250 g/L | |

| Dichloroethane | >250 g/L | |

| Methanol | >250 g/L | |

| Acetone | >250 g/L | |

| Ethyl Acetate | >250 g/L | |

| n-Heptane | 6.06 g/L | |

| n-Octanol | 16.0 g/L |

Partition and Distribution

| Property | Value | Source(s) |

| Octanol-Water Partition Coefficient (log Kow) | 3.3 - 3.32 |

Stability

Hydrolysis

This compound-butyl's stability is pH-dependent. It is stable under acidic conditions (pH 4) but hydrolyzes slowly at neutral pH (pH 7). Decomposition is rapid under strongly acidic (pH 1.2) or alkaline (pH 9) conditions. The primary hydrolysis product is this compound-acid, which is the herbicidally active form of the molecule.

Photolysis

In aqueous solutions, this compound-butyl and its primary metabolite, this compound-acid, are susceptible to degradation by UV irradiation. However, this compound-butyl is relatively stable in simulated sunlight, even in the presence of photocatalysts.

Experimental Protocols

The determination of the physical and chemical properties of this compound-butyl follows internationally recognized standard methods, primarily the OECD Guidelines for the Testing of Chemicals. These protocols ensure data consistency and reliability.

Melting Point Determination

The melting point is determined using the capillary tube method with a melting point apparatus, such as a Thiele tube or a Mel-Temp apparatus.

-

Principle: A small, finely powdered sample of this compound-butyl is packed into a capillary tube, which is then heated at a controlled rate in a calibrated apparatus. The temperature range from the onset of melting to complete liquefaction is recorded.

-

Apparatus: Capillary tubes, thermometer, heating bath (oil or metal block).

-

Procedure:

-

A small amount of dry, powdered this compound-butyl is introduced into a capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a heating bath and heated slowly and uniformly.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

-

Boiling Point Determination

As this compound-butyl decomposes before boiling, a precise boiling point at atmospheric pressure cannot be determined. The reported value indicates the temperature at which decomposition begins. Standard methods like distillation are used to observe this decomposition point.

Vapor Pressure Determination

The vapor pressure of a substance with low volatility like this compound-butyl is typically determined using the gas saturation method or the Knudsen effusion method.

-

Principle: A stream of inert gas is passed over the substance at a known rate and temperature, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

-

Apparatus: Constant temperature bath, inert gas supply, absorption traps or a sensitive balance for mass loss measurement.

Water Solubility Determination

The shake-flask method is a common technique for determining the water solubility of chemical substances.

-

Principle: An excess amount of this compound-butyl is agitated in a flask with a known volume of water at a constant temperature until equilibrium is reached. The concentration of this compound-butyl in the aqueous phase is then determined analytically.

-

Procedure:

-

A surplus of this compound-butyl is added to a flask containing a known volume of distilled water.

-

The flask is sealed and agitated in a constant temperature bath for a sufficient period to achieve equilibrium (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved solid.

-

The concentration of this compound-butyl in the clear aqueous phase is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Octanol-Water Partition Coefficient (Kow) Determination

The shake-flask method (OECD Guideline 107) is a widely used experimental procedure to determine the Kow.

-

Principle: The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentrations of the compound in both the n-octanol and water phases are measured. The Kow is the ratio of these concentrations.

-

Procedure:

-

A solution of this compound-butyl is prepared in either water-saturated n-octanol or n-octanol-saturated water.

-

This solution is placed in a vessel with the other phase (n-octanol or water, respectively).

-

The vessel is shaken at a constant temperature until partitioning equilibrium is achieved.

-

The two phases are separated by centrifugation.

-

The concentration of this compound-butyl in each phase is determined by an appropriate analytical technique, such as HPLC.

-

Hydrolysis as a Function of pH

The rate of hydrolysis is determined by incubating the substance in sterile aqueous buffer solutions at different pH values and a constant temperature in the dark (OECD Guideline 111).

-

Principle: The concentration of the test substance is monitored over time in buffered solutions of varying pH.

-

Procedure:

-

Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

A known concentration of this compound-butyl is added to each buffer solution.

-

The solutions are incubated in the dark at a constant temperature.

-

Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound and its degradation products using a method like HPLC.

-

Mode of Action

This compound-butyl functions as a herbicide by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase). This enzyme catalyzes the first committed step in the biosynthesis of fatty acids. The inhibition of ACCase disrupts the production of lipids, which are essential components of cell membranes and for energy storage. This ultimately leads to the cessation of growth and death of the susceptible grassy weeds.

References

A Technical Guide to the Systemic Uptake and Translocation of Cyhalofop-butyl in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyhalofop-butyl is a post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class.[1][2] It is widely utilized for the control of grassy weeds, particularly Echinochloa species, in rice cultivation.[1][2] Its efficacy is rooted in its systemic nature; it is absorbed by the plant and transported to its site of action.[3] this compound-butyl itself is a pro-herbicide, which, once inside the plant, is converted to its phytotoxic metabolite, this compound acid. This active form inhibits the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway. The disruption of lipid formation leads to the cessation of cell growth and division, ultimately resulting in the death of susceptible weed species. This guide provides a detailed examination of the uptake, translocation, and metabolism of this compound-butyl in plants, supported by quantitative data, experimental protocols, and process visualizations.

Foliar Uptake and Absorption

This compound-butyl is primarily absorbed through the leaves and leaf sheaths of plants, with no significant soil activity. The efficiency of absorption is a key factor in its herbicidal activity and selectivity.

The Role of the Plant Cuticle

The plant cuticle, a waxy outer layer, serves as the primary barrier to herbicide entry. The lipophilic nature of the this compound-butyl ester formulation facilitates its penetration through this layer. However, differences in cuticular wax composition and structure between plant species can lead to differential absorption rates.

Studies have shown that susceptible weeds like Echinochloa oryzoides have a non-uniform cuticle with lower wax density, which allows for significantly higher absorption compared to tolerant rice (Oryza sativa). The rice cuticle is more uniformly covered with dense waxes, impeding herbicide uptake.

Quantitative Absorption Data

The rate of absorption varies significantly between tolerant and susceptible species.

| Plant Species | Time After Application (hours) | Absorption (% of Applied) | Reference |

| Echinochloa oryzoides (Susceptible) | 24 | 73% | |

| Oryza sativa (Tolerant) | 24 | < 30% |

Translocation within the Plant

Once absorbed, this compound-butyl and its metabolites are transported throughout the plant.

Phloem-Mediated Transport

Translocation of this compound-butyl occurs primarily through the phloem, the vascular tissue responsible for transporting sugars and other organic molecules from the leaves (source) to areas of active growth (sinks). This systemic movement allows the herbicide to reach its target sites in the meristematic regions, the growing points of the plant. While translocation occurs, studies have indicated that a significant portion of the absorbed herbicide may remain in the treated leaf.

dot

Caption: Uptake and translocation pathway of this compound-butyl in plants.

Metabolism: The Basis of Selectivity

The differential metabolism of this compound-butyl is the primary mechanism underlying its selectivity between rice and susceptible grassy weeds.

Hydrolysis to this compound Acid

After absorption, this compound-butyl is rapidly hydrolyzed by esterase enzymes into its herbicidally active form, this compound acid. This conversion is essential for its phytotoxic effects, as this compound acid is the molecule that inhibits the ACCase enzyme.

Differential Metabolic Rates

Tolerant plants, such as rice, exhibit a reduced rate of conversion from this compound-butyl to the active this compound acid. Furthermore, rice can more rapidly metabolize this compound acid into non-toxic conjugates, effectively detoxifying the herbicide before it can cause significant damage.

In contrast, susceptible weed species either convert the parent ester to the active acid more efficiently or metabolize the active acid at a much slower rate. For instance, in resistant Echinochloa crus-galli populations, the detoxification of this compound acid is significantly faster than in susceptible populations.

Quantitative Metabolism Data

The following table summarizes the content of this compound-butyl and its active metabolite, this compound acid, in susceptible (S) and resistant (R) populations of E. crus-galli.

| Plant Biotype | Time After Treatment (hours) | This compound-butyl (ng/g FW) | This compound acid (ng/g FW) | Reference |

| Susceptible (S) | 24 | 18.2 ± 3.5 | 134.4 ± 19.3 | |

| Resistant (R) | 24 | 15.3 ± 2.8 | 50.6 ± 9.8 | |

| Susceptible (S) | 48 | 10.7 ± 2.1 | 89.7 ± 15.6 | |

| Resistant (R) | 48 | 8.9 ± 1.8 | 29.9 ± 6.4 |

Data presented as mean ± standard deviation.

dot

Caption: Basis of selectivity of this compound-butyl in plants.

Experimental Protocols

Analysis of this compound-butyl and this compound Acid Residues

This protocol outlines the determination of this compound-butyl and its acid metabolite in plant tissues using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the amount of this compound-butyl and this compound acid absorbed and metabolized by the plant.

Methodology:

-

Sample Preparation:

-

Weigh a known amount of plant tissue (e.g., 1-5 g) and homogenize.

-

For extraction, use a solvent like acetonitrile with 0.1% acetic acid. Add sodium chloride to facilitate partitioning.

-

Vortex the mixture vigorously and centrifuge to separate the layers.

-

Collect the supernatant (acetonitrile layer).

-

-

Purification (if necessary):

-

For complex matrices, a cleanup step using dispersive solid-phase extraction (d-SPE) with adsorbents like N-propyl ethylenediamine (PSA) and C18 may be required to remove interfering compounds.

-

-

HPLC Analysis:

-

Apparatus: HPLC system with a UV or Mass Spectrometry (MS/MS) detector.

-

Column: A C18 column is typically used for separation.

-

Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% phosphoric or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

-

Detection: Set the detector to the appropriate wavelength (e.g., 285 nm for UV) or use MS/MS for higher sensitivity and specificity.

-

Quantification: Prepare standard solutions of this compound-butyl and this compound acid of known concentrations. Create a calibration curve by plotting peak area against concentration. Determine the concentration in the plant samples by comparing their peak areas to the calibration curve.

-

Radiolabeled [¹⁴C] Herbicide Absorption and Translocation Study

Objective: To trace the movement and distribution of this compound-butyl from the point of application.

Methodology:

-

Plant Treatment:

-

Grow plants to a specific stage (e.g., 3-4 leaf stage).

-

Apply a known amount and specific activity of [¹⁴C]-cyhalofop-butyl to a designated area on a single leaf.

-

-

Harvesting:

-

Harvest plants at various time intervals after treatment (e.g., 24, 48, 72 hours).

-

Wash the treated leaf with a solvent (e.g., acetone-water mixture) to remove unabsorbed herbicide from the surface.

-

Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

-

Analysis:

-

Oxidation: Combust the dried plant sections in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped in a scintillation cocktail.

-

Quantification: Measure the radioactivity in the leaf wash and each plant section using a liquid scintillation counter (LSC).

-

Calculation: Express the amount of radioactivity in each part as a percentage of the total applied [¹⁴C]-cyhalofop-butyl to determine absorption and translocation patterns.

-

-

Visualization (Autoradiography):

-

Press the whole plant against X-ray film for a period of time.

-

The emitted radiation from the ¹⁴C will expose the film, creating an image that visualizes the distribution of the herbicide throughout the plant.

-

dot

Caption: Experimental workflow for a radiolabeled herbicide study.

Conclusion

The systemic action of this compound-butyl is a multi-step process involving efficient foliar absorption, translocation via the phloem to meristematic tissues, and metabolic activation to this compound acid. The selectivity of this herbicide, crucial for its use in rice, is primarily governed by the differential rates of metabolic activation and detoxification between the crop and target weeds. A thorough understanding of these physiological and biochemical processes is essential for optimizing its use, managing resistance, and guiding the development of future herbicidal technologies.

References

- 1. Basis of selectivity of this compound-butyl in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Basis of selectivity of this compound-butyl in Oryza sativa L [agris.fao.org]

- 3. Safety Evaluation of this compound-Butyl on Agronomic Traits and Antioxidant Enzyme Activities in Foxtail Millet - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Herbicidal Spectrum of Cyhalofop-butyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyhalofop-butyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical family. It is extensively utilized in agriculture, particularly in rice cultivation, for the control of a wide range of annual and perennial grass weeds. Its efficacy is rooted in its specific mode of action, which involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway of susceptible grass species. This guide provides a comprehensive technical overview of the herbicidal spectrum of this compound-butyl, its mechanism of action, the basis of its crop selectivity, and the experimental protocols used to evaluate its performance.

Mechanism of Action

This compound-butyl is a systemic herbicide that is absorbed primarily through the leaves and sheaths of the target weeds.[1] Following absorption, it is translocated via the phloem to the meristematic regions, where it exerts its herbicidal effect.[2][3] The parent ester, this compound-butyl, is not phytotoxic itself. In susceptible grass species, it is rapidly hydrolyzed to its active form, this compound acid.[4][5]

This active metabolite specifically inhibits the ACCase enzyme, which catalyzes the first committed step in de novo fatty acid synthesis. By blocking this enzyme, this compound-butyl halts the production of fatty acids, which are essential for building cell membranes and other lipid-containing structures. This disruption leads to a cessation of cell growth and division, membrane damage, and ultimately, the death of the weed. Symptoms typically appear within 5-7 days as yellowing of leaf tips, progressing to browning and complete necrosis within two to three weeks.

Caption: Mode of Action of this compound-butyl in Susceptible Weeds.

Basis of Crop Selectivity

The selectivity of this compound-butyl, particularly its safety in rice (Oryza sativa), is a multifactorial phenomenon involving differential absorption, metabolism, and target site sensitivity.

-

Metabolism: Tolerant species like rice rapidly metabolize the active this compound acid into inactive, non-toxic metabolites (diacid form). In contrast, susceptible grasses perform this detoxification much more slowly, allowing the active acid to accumulate and inhibit ACCase.

-

Absorption: The cuticle of rice leaves is covered by dense waxes, which leads to lower absorption rates (under 30% after 24 hours) compared to susceptible weeds like Echinochloa oryzoides, which have less wax coverage and can absorb up to 73% in the same timeframe.

-

Esterase Activity: Studies suggest that rice exhibits a lack of certain esterase functionality, which reduces the rate of conversion of the parent this compound-butyl ester into its phytotoxic acid form.

Caption: Basis of Selectivity: Rice vs. Susceptible Grass Weeds.

Herbicidal Spectrum and Efficacy

This compound-butyl is highly effective against graminaceous (grass) weeds but demonstrates no significant activity on broadleaf or sedge species. Its primary utility is in rice (both paddy and upland), with applications also in wheat and barley.

Target Weed Species

The spectrum of controlled weeds includes, but is not limited to:

-

Annual Grasses: Barnyardgrass (Echinochloa crus-galli), Junglerice (Echinochloa colona), Crabgrass (Digitaria spp.), Foxtail (Setaria spp.), Chinese sprangletop (Leptochloa chinensis).

-

Perennial Grasses: Effective control of some perennials, such as Bermudagrass (Cynodon dactylon) and Quackgrass (Elymus repens), may require repeated applications.

Quantitative Efficacy Data

The following tables summarize data from field trials evaluating the efficacy of this compound-butyl against key grass weeds.

Table 1: Efficacy of this compound-butyl on Echinochloa crus-galli (Barnyardgrass) in Transplanted Rice

| Treatment (g a.i./ha) | Weed Density Reduction (%) | Weed Dry Matter Reduction (%) |

| 50 | Not specified | Not specified |

| 100 | ≥ 73.3 | ≥ 88.3 |

| 150 | ≥ 73.3 | ≥ 88.3 |

| 200 | ≥ 73.3 | ≥ 88.3 |

Table 2: Efficacy of this compound-butyl on Paspalum distichum in Transplanted Rice

| Treatment (g a.i./ha) | Weed Density Reduction (%) | Weed Dry Matter Reduction (%) |

| 100 | ≥ 80.0 | ≥ 80.0 |

| 150 | ≥ 80.0 | ≥ 80.0 |

| 200 | ≥ 80.0 | ≥ 80.0 |

Table 3: Efficacy of this compound-butyl on Various Grass Weeds in Foxtail Millet Field

| Treatment (g a.i./hm²) | Weed Species | Plant Number Control Efficacy (%) | Fresh Weight Control Efficacy (%) |

| 52.5 (0.5X) | Echinochloa crus-galli | > 80 | > 80 |

| 105 (1X) | Echinochloa crus-galli | > 80 | > 80 |

| 210 (2X) | Echinochloa crus-galli | > 80 | > 80 |

| 52.5 (0.5X) | Digitaria sanguinalis | > 80 | > 80 |

| 105 (1X) | Digitaria sanguinalis | > 80 | > 80 |

| 210 (2X) | Digitaria sanguinalis | > 80 | > 80 |

Herbicide Resistance

Over-reliance on this compound-butyl has led to the evolution of resistant weed biotypes. Understanding the mechanisms of resistance is crucial for sustainable weed management.

-

Target-Site Resistance (TSR): This involves mutations in the ACCase gene, altering the herbicide's binding site. Common mutations reported in species like Eleusine indica and Leptochloa chinensis include Trp-1999-Ser, Trp-2027-Cys, and Asp-2078-Gly substitutions.

-

Non-Target-Site Resistance (NTSR): This mechanism involves enhanced metabolism of the herbicide before it can reach the target site. Upregulation of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), has been identified in resistant populations of Leptochloa chinensis.

Experimental Protocols

Protocol: Whole-Plant Dose-Response Bioassay for Efficacy and Resistance Factor (RF) Determination

This protocol is adapted from methodologies used to assess herbicide efficacy and resistance levels in weed populations.

-

Plant Material: Grow seeds from both susceptible (S) and suspected resistant (R) weed populations in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 28/22°C day/night temperature, 14-hour photoperiod).

-

Herbicide Application: At the 3-4 leaf stage, treat plants with a range of this compound-butyl doses (e.g., 0, 1/8X, 1/4X, 1/2X, 1X, 2X, 4X, 8X, where X is the recommended field dose, such as 105 g a.i./ha). Applications should be made using a cabinet sprayer calibrated to deliver a consistent volume (e.g., 300-500 L/ha).

-

Data Collection: After a set period (e.g., 15-21 days), harvest the above-ground biomass for each plant. Record the fresh weight.

-

Data Analysis:

-

Convert fresh weight data to a percentage of the untreated control for each population.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) to analyze the dose-response data and calculate the dose required for 50% growth reduction (GR₅₀).

-

The Resistance Factor (RF) is calculated as: RF = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population) .

-

Caption: Experimental Workflow for Herbicide Dose-Response Bioassay.

Protocol: In Vitro ACCase Activity Assay

This protocol is designed to determine if resistance is due to an altered target site.

-

Enzyme Extraction: Harvest fresh leaf tissue (e.g., 1-2 g) from both S and R plants. Freeze in liquid nitrogen and grind to a fine powder. Extract the crude enzyme in a buffer solution (e.g., containing Tris-HCl, DTT, EDTA, and glycerol) on ice. Centrifuge the homogenate at high speed (e.g., 15,000 g) and collect the supernatant containing the crude enzyme extract.

-

ACCase Assay: The assay measures the ATP- and bicarbonate-dependent carboxylation of acetyl-CoA. The reaction mixture contains the enzyme extract, ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃ (radiolabeled sodium bicarbonate).

-

Inhibition Assay: Pre-incubate the enzyme extract with various concentrations of this compound acid for a set time before initiating the reaction by adding acetyl-CoA.

-

Measurement: After incubation, stop the reaction by adding concentrated HCl. Dry the samples to remove unreacted H¹⁴CO₃. The remaining radioactivity, corresponding to the acid-stable product (malonyl-CoA), is measured using a liquid scintillation counter.

-

Data Analysis: Calculate the enzyme activity as a percentage of the control (no herbicide). Use the data to determine the herbicide concentration required to inhibit 50% of the ACCase activity (I₅₀). A significantly higher I₅₀ value for the R population compared to the S population indicates target-site resistance.

Protocol: Metabolic Inhibition Assay

This protocol helps determine the involvement of metabolic enzymes (P450s, GSTs) in resistance.

-

Plant Preparation: Grow S and R plants to the 3-4 leaf stage as described in Protocol 5.1.

-

Inhibitor Application: One hour prior to herbicide treatment, apply a metabolic inhibitor.

-

To inhibit P450s, use piperonyl butoxide (PBO) or malathion.

-

To inhibit GSTs, use 4-chloro-7-nitrobenzoxadiazole (NBD-Cl). The inhibitors should be applied at the highest possible dose that does not cause phytotoxicity on its own.

-

-

Herbicide Treatment: Apply this compound-butyl at a dose expected to differentiate the S and R populations (e.g., the GR₅₀ dose of the R population). A set of plants should be treated with this compound-butyl alone as a positive control.

-

Evaluation: Assess plant survival or biomass reduction after 15-21 days.

-

Interpretation: If the application of an inhibitor significantly increases the mortality or reduces the growth of the R population (i.e., reverses the resistance), it indicates that the corresponding enzyme family (P450s or GSTs) plays a role in the resistance mechanism.

References

- 1. Safety Evaluation of this compound-Butyl on Agronomic Traits and Antioxidant Enzyme Activities in Foxtail Millet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Butyl Herbicide | Selective Post-Emergence Grass Control [smagrichem.com]

- 3. behnmeyer.com [behnmeyer.com]

- 4. Basis of selectivity of this compound-butyl in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. isws.org.in [isws.org.in]

Abiotic Degradation of Cyhalofop-butyl in the Environment: A Technical Guide

Abstract

Cyhalofop-butyl, a post-emergence herbicide from the aryloxyphenoxypropionate group, is extensively used for controlling grass weeds in rice cultivation. Understanding its environmental fate is crucial for assessing its ecological impact. This technical guide provides an in-depth analysis of the abiotic degradation pathways of this compound-butyl, focusing on hydrolysis and photolysis. It summarizes key quantitative data, details experimental protocols for degradation studies, and visually represents the degradation pathways and experimental workflows. This document is intended for researchers, scientists, and environmental professionals working in the fields of agrochemical development, environmental science, and regulatory affairs.

Introduction

This compound-butyl ((R)-butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy)propanoate) is a selective herbicide that effectively manages a wide range of grass weeds.[1] Its environmental persistence and potential for off-target effects are largely governed by its degradation in soil and water. Abiotic degradation processes, particularly hydrolysis and photolysis, play a significant role in the transformation of this compound-butyl into various metabolites. This guide synthesizes the current scientific understanding of these abiotic degradation pathways.

Hydrolysis

Hydrolysis is a primary abiotic degradation pathway for this compound-butyl in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the solution.

pH Dependence and Degradation Kinetics

This compound-butyl is relatively stable under acidic conditions (pH 4 and 5), but its degradation accelerates as the pH becomes neutral and then alkaline.[1] It decomposes slowly at pH 7 and rapidly at pH 9.[1][2] The hydrolysis follows first-order kinetics.

Table 1: Hydrolysis Half-life of this compound-butyl at Different pH Values

| pH | Temperature (°C) | Half-life (days) | Reference |

| 4 | Not Specified | Stable | [2] |

| 5.0 | 25 | 106.6 | |

| 7.0 | 25 | 88 | |

| 9.0 | 25 | 2.1 | |

| 9.2 | Not Specified | Not Specified |

Hydrolytic Degradation Pathway

The primary hydrolytic degradation product of this compound-butyl is (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoic acid, commonly known as this compound-acid (CyA). In sterile aqueous environments, CyA is the sole degradation product. However, in non-sterile water, further degradation of CyA can occur, leading to the formation of (2R)-2-[4-(4-carbamoyl-2-fluorophenoxy)phenoxy]propanoic acid (CyAA) and (2R)-2-[4-(4-carboxyl-2-fluorophenoxy)phenoxy]propanoic acid (CyD).

Caption: Hydrolytic degradation pathway of this compound-butyl.

Experimental Protocol for Hydrolysis Studies

A typical experimental setup to determine the hydrolysis rate of this compound-butyl involves the following steps:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at various pH values (e.g., pH 4, 5, 7, and 9) using standard buffer systems (e.g., acetate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).

-

Fortification: Spike the buffer solutions with a known concentration of this compound-butyl, typically from a stock solution prepared in an organic solvent like acetonitrile to ensure solubility. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the hydrolysis rate.

-

Incubation: Incubate the fortified buffer solutions in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.

-

Sampling: Collect aliquots from each solution at predetermined time intervals.

-

Sample Preparation and Analysis:

-

Acidify the samples to a low pH (e.g., pH 2) to stabilize the parent compound and its acidic metabolites.

-

Extract the analytes using a suitable organic solvent such as dichloromethane.

-

Concentrate the extract and redissolve the residue in a suitable solvent for analysis.

-

Analyze the concentrations of this compound-butyl and its degradation products using High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector.

-

Photolysis

Photolysis, or degradation by light, is another significant abiotic pathway for the breakdown of this compound-butyl in the environment, particularly in surface waters and on soil surfaces.

Photodegradation Kinetics and Influencing Factors

The rate of photolysis is influenced by the wavelength and intensity of light. Studies have shown that this compound-butyl and its primary metabolite, this compound-acid, are rapidly degraded by UV irradiation. However, under simulated sunlight, this compound-butyl appears to be relatively stable.

Table 2: Photolysis Half-life of this compound-butyl

| Medium | Light Source | Half-life (days) | Reference |

| Water | Not Specified | 27.9 - 159.3 | |

| Soil | Not Specified | 0.5 |

Photolytic Degradation Pathway

Under UV irradiation, this compound-butyl can undergo a photo-Fries rearrangement to form the butyl ester of 2-[3-(4-cyano-2-fluorophenyl)-4-hydroxy-phenoxy]propanoic acid (CyI). The primary metabolite, this compound-acid (CyA), can undergo photohydrolysis of the cyano group to form the dicarboxylic acid (CyD).

Caption: Photolytic degradation pathways of this compound-butyl.

Experimental Protocol for Photolysis Studies

A general procedure for conducting a photolysis study of this compound-butyl is as follows:

-

Solution Preparation: Prepare a solution of this compound-butyl in sterile, purified water. An organic co-solvent may be used to aid dissolution, but its concentration should be minimized.

-

Irradiation:

-

Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) or specific UV wavelengths to study direct photolysis.

-

Place the solution in quartz tubes to allow for maximum light penetration.

-

Maintain a constant temperature during the experiment.

-

Include dark controls (tubes wrapped in aluminum foil) to differentiate between photolytic and hydrolytic degradation.

-

-

Sampling: Collect samples from both the irradiated and dark control solutions at various time points.

-

Analysis: Analyze the samples for the parent compound and its photoproducts using analytical techniques such as HPLC-UV, HPLC-MS, or GC-MS.

Abiotic Degradation in Soil

In the soil environment, the degradation of this compound-butyl is a complex process influenced by both biotic and abiotic factors. While microbial degradation is significant, abiotic processes also contribute to its dissipation. The adsorption of this compound-butyl to soil particles is a key factor influencing its degradation and mobility. Adsorption is positively correlated with the clay and organic carbon content of the soil.

Table 3: Degradation Half-life of this compound-butyl in Soil

| Soil Type | Condition | Half-life (days) | Reference |

| Not Specified | Aerobic | 3-11 hours | |

| Paddy Field | Not Specified | 6.6 |

The primary degradation product in soil is also this compound-acid.

Caption: General experimental workflow for degradation studies.

Analytical Methodologies

Accurate quantification of this compound-butyl and its degradation products is essential for environmental fate studies. High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector or a mass spectrometer (MS) is the most commonly employed analytical technique.

Sample Extraction and Cleanup

-

Water Samples: Acidification to pH 2 followed by liquid-liquid extraction with a solvent like dichloromethane is a common procedure.

-

Soil Samples: Extraction is typically performed using a mixture of an organic solvent (e.g., acetone or methanol) and an acidic aqueous solution. Cleanup steps may involve solid-phase extraction (SPE) to remove interfering matrix components.

Chromatographic Conditions

-

HPLC Column: A C18 reversed-phase column is typically used for the separation of this compound-butyl and its more polar metabolites.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile or methanol and acidified water is often employed to achieve good separation.

Conclusion

The abiotic degradation of this compound-butyl in the environment is primarily driven by pH-dependent hydrolysis and, to a lesser extent, photolysis. The main degradation product in both pathways is this compound-acid, which can be further transformed into other metabolites. The rate of degradation is influenced by environmental factors such as pH, temperature, and light intensity. Understanding these degradation pathways and the factors that influence them is critical for predicting the environmental persistence and potential risks associated with the use of this compound-butyl. This technical guide provides a comprehensive overview of the current knowledge, offering valuable information for researchers and professionals in the field.

References

Methodological & Application

Application Note: High-Throughput Analysis of Cyhalofop-butyl Residues in Agricultural Matrices using HPLC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Cyhalofop-butyl and its primary metabolite, this compound-acid, in various agricultural products. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This method provides high-throughput capabilities, excellent sensitivity, and accuracy, making it suitable for routine monitoring and regulatory compliance testing.

Introduction

This compound-butyl is a post-emergence herbicide from the aryloxyphenoxypropionate group, widely used to control grass weeds in rice and other crops.[1][2] Due to its potential for residues in food commodities, sensitive and reliable analytical methods are required for consumer safety and regulatory oversight. HPLC-MS/MS offers high selectivity and sensitivity for the detection of pesticide residues in complex matrices.[3] This document provides a detailed protocol for the extraction, cleanup, and analysis of this compound-butyl residues.

Experimental Protocols

Sample Preparation (QuEChERS Method)

A modified QuEChERS method is employed for the extraction of this compound-butyl from various agricultural matrices.[3][4]

Materials:

-

Homogenized sample (e.g., brown rice, soybean, potato, pepper, mandarin)

-

Acetonitrile (ACN)

-

Water (for grain and legume samples)

-

QuEChERS EN extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)

-

Dispersive solid-phase extraction (d-SPE) sorbents: Primary Secondary Amine (PSA), C18, and Zirconium dioxide-based sorbent (Z-SEP)

-

50 mL centrifuge tubes

-

Tissue homogenizer

Procedure:

-

Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube. For grains and legumes, add 5 mL of water and allow to sit for 30 minutes.

-

Add 10-20 mL of acetonitrile to the tube.

-

Homogenize the mixture for 1 minute using a tissue homogenizer.

-

Add the QuEChERS EN extraction salt packet and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

Transfer the supernatant (acetonitrile layer) to a clean tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄ and 25 mg PSA). The choice of sorbent may be optimized based on the matrix; for instance, Z-SEP has been shown to be effective.

-

Vortex for 1 minute and then centrifuge.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Program: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

-

Flow Rate: 0.2 - 1.5 mL/min

-

Injection Volume: 5 - 10 µL

-

Column Temperature: 40 °C

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: Optimized for the specific instrument.

-

Desolvation Gas Temperature: Optimized for the specific instrument.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound-butyl and its metabolites should be determined by direct infusion of analytical standards. For this compound-butyl, a potential precursor ion is [M+NH₄]⁺.

Quantitative Data Summary

The performance of the method is summarized in the table below, with data compiled from various studies.

| Parameter | Matrix | This compound-butyl | This compound-acid | Reference |

| Limit of Detection (LOD) | Agricultural Products | 0.0075 mg/kg | - | |

| Water | - | 0.005 ppm | ||

| Soil | 0.02 ppm | 0.01 ppm | ||

| Limit of Quantification (LOQ) | Agricultural Products | 0.01 mg/kg | - | |

| Cereals and Oilseeds | 0.01 - 0.02 mg/kg | 0.01 - 0.02 mg/kg | ||

| Rice Ecosystem Matrices | 0.01 mg/kg | 0.01 mg/kg | ||

| Recovery (%) | Agricultural Products | 70-120% | - | |

| Cereals | 89.23-101.12% | 87.98-100.02% | ||

| Oilseeds | 85.12-92.34% | 82.63-89.55% | ||

| Rice Ecosystem Matrices | 76.1-107.5% | 76.1-107.5% | ||

| Relative Standard Deviation (RSD) (%) | Agricultural Products | <20% | - | |

| Cereals and Oilseeds | 1.1-3.3% | 1.1-3.3% | ||

| Rice Ecosystem Matrices | 1.1-8.2% | 1.1-8.2% |

Workflow Diagram

Caption: Workflow for this compound-butyl residue analysis.

Conclusion

The described HPLC-MS/MS method provides a sensitive, accurate, and high-throughput solution for the determination of this compound-butyl residues in a variety of agricultural matrices. The use of a modified QuEChERS protocol for sample preparation simplifies the workflow and reduces solvent consumption. The method has been validated across multiple laboratories and matrices, demonstrating its robustness and reliability for routine pesticide residue monitoring.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous Determination of Pyridate, Quizalofop-ethyl, and this compound-butyl Residues in Agricultural Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of this compound-butyl and this compound-acid Residues in Cereals and Oilseeds by QuEChERS-UPLC [spgykj.com]

Determining Cyhalofop-butyl Efficacy in Rice Paddies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the efficacy of Cyhalofop-butyl, a post-emergence herbicide, for the control of grass weeds in rice paddies. The following sections outline the experimental design, application procedures, and evaluation parameters necessary to conduct a thorough assessment.

Experimental Design and Setup

A robust experimental design is crucial for obtaining reliable and statistically significant results. The Randomized Complete Block Design (RCBD) is a commonly used and recommended design for field trials evaluating herbicide efficacy.[1][2]

1.1. Site Selection and Preparation:

-

Select a field with a history of significant grass weed infestation, particularly with species like Barnyardgrass (Echinochloa crus-galli) and Sprangletop (Leptochloa chinensis).[2][3]

-

The soil should be representative of the local rice-growing region. For example, a silty clay loam is a common soil type for such experiments.[1]

-

Prepare the land according to standard local practices for rice cultivation, which may include puddling and leveling for transplanted rice or creating a well-prepared seedbed for direct-seeded rice.

1.2. Experimental Plots:

-

Demarcate individual plots of a specific size (e.g., 3.0 m x 2.3 m).

-

Ensure that plots are separated by bunds or plastic sheeting to prevent the mixing of water and herbicide treatments between plots.

1.3. Rice Variety and Seeding/Transplanting:

-

Use a locally adapted and commercially relevant rice variety.

-

For direct-seeded rice, sow pre-germinated seeds uniformly at a recommended seed rate.

-

For transplanted rice, transplant healthy seedlings of a specific age (e.g., 30 days old) at a standard spacing.

1.4. Treatment Plan:

-

The experimental design should include a range of this compound-butyl application rates to determine the optimal dose.

-

Include control treatments for comparison:

-

Weedy Check: No herbicide application or manual weeding.

-

Weed-Free Check: Maintained weed-free by regular hand weeding.

-

Standard Herbicide Check: Application of a commonly used local herbicide for comparison.

-

-

Each treatment should be replicated at least three times to ensure statistical validity.

Herbicide Application Protocol

Proper application of this compound-butyl is critical for its efficacy.

2.1. Timing of Application:

-

This compound-butyl is a post-emergence herbicide, meaning it is applied after the weeds have emerged.

-

The optimal timing for application is typically when the target grass weeds are at the 2-4 leaf stage. This usually corresponds to 15 to 25 days after transplanting (DAT) or sowing (DAS).

2.2. Application Method:

-

Use a calibrated knapsack sprayer equipped with a flat fan nozzle to ensure uniform coverage.

-

The recommended spray volume is typically around 200 liters per hectare.

-

Before spraying, drain the water from the paddy field to expose the weeds. The soil should remain muddy.

-

Re-introduce water into the field within 24 hours after the herbicide application.

Data Collection and Efficacy Evaluation

To determine the efficacy of this compound-butyl, several parameters should be measured at specific intervals after application.

3.1. Weed Assessment:

-

Weed Density: Count the number of individual weeds of each species within a randomly placed quadrat (e.g., 0.25 m²) in each plot.

-

Weed Dry Matter: Collect all the weed biomass from the quadrat, dry it in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved, and record the dry weight.

-

Weed Control Efficiency (WCE): Calculate the WCE using the following formula: WCE (%) = [(WDMc - WDMt) / WDMc] x 100 Where WDMc is the weed dry matter in the weedy check plot and WDMt is the weed dry matter in the treated plot.

3.2. Crop Phytotoxicity Assessment:

-

Visually assess the rice plants for any signs of injury, such as stunting, chlorosis, or necrosis, at regular intervals (e.g., 3, 5, 7, 10, and 15 days after treatment).

-

A rating scale (e.g., 0 = no injury, 10 = complete kill) can be used for a quantitative assessment.

3.3. Rice Growth and Yield Parameters:

-

At maturity, measure the following parameters from a sample of plants in each plot:

-

Plant height

-

Number of productive tillers per plant

-

Panicle length

-

Number of filled grains per panicle

-

1000-grain weight

-

-

Harvest the entire plot to determine the final grain yield and straw yield.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison and analysis.

Table 1: Effect of this compound-butyl on Weed Density and Dry Matter

| Treatment | Dose (g a.i./ha) | Weed Density (No./m²) | Weed Dry Matter (g/m²) | Weed Control Efficiency (%) |

| Weedy Check | 0 | Value | Value | 0 |

| This compound-butyl | 50 | Value | Value | Value |

| This compound-butyl | 100 | Value | Value | Value |

| This compound-butyl | 150 | Value | Value | Value |

| Hand Weeding | N/A | Value | Value | Value |

| Standard Check | Value | Value | Value | Value |

Table 2: Effect of this compound-butyl on Rice Yield and Yield Components

| Treatment | Dose (g a.i./ha) | Plant Height (cm) | Productive Tillers/m² | Grain Yield ( kg/ha ) | Straw Yield ( kg/ha ) |

| Weedy Check | 0 | Value | Value | Value | Value |

| This compound-butyl | 50 | Value | Value | Value | Value |

| This compound-butyl | 100 | Value | Value | Value | Value |

| This compound-butyl | 150 | Value | Value | Value | Value |

| Hand Weeding | N/A | Value | Value | Value | Value |

| Standard Check | Value | Value | Value | Value | Value |

Visualizations

Diagrams can effectively illustrate the experimental workflow and the factors influencing the herbicide's efficacy.

Caption: Experimental workflow for determining this compound-butyl efficacy.

Caption: Factors influencing this compound-butyl efficacy in rice paddies.

References

Application Notes: Synthesis of Cyhalofop-butyl using a Phase Transfer Catalyst

Introduction

Cyhalofop-butyl is a selective, post-emergence herbicide used for the control of grass weeds in rice and other crops.[1][2] As a chiral pesticide, the synthesis of this compound-butyl with high enantiomeric purity is crucial for its herbicidal activity and environmental safety.[1][3] Traditional synthesis methods can require harsh reaction conditions and may lead to racemization, reducing the efficacy of the final product.[1] The use of phase transfer catalysis (PTC) offers a green and efficient approach to organic synthesis, often resulting in faster reactions, higher yields, and milder reaction conditions. This application note describes a detailed protocol for the synthesis of this compound-butyl utilizing a phase transfer catalyst, which facilitates the reaction between immiscible reactants, leading to improved yield and optical purity.

Principle of Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). The phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase to another, where it can readily react. In the synthesis of this compound-butyl, the catalyst transfers the anionic intermediate into the organic phase to react with the alkylating agent. This methodology avoids the need for expensive, anhydrous, or polar aprotic solvents that would dissolve all reactants in a single phase.

Experimental Protocols

One-Pot Synthesis of this compound-butyl

This protocol details a one-pot synthesis method involving a condensation reaction followed by an esterification, catalyzed by a phase transfer catalyst.

Materials:

-

(R)-(+)-2-(4-hydroxyphenoxy)propionic acid

-

3,4-difluorobenzonitrile

-

Anhydrous potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bisulfate (TBAS) or Tetrabutylammonium bromide (TBAB)

-

N,N-dimethylformamide (DMF)

-

Butyl bromide

-

Ethyl acetate

-

Water

Procedure:

-

Condensation Reaction:

-

In a sealed reaction vessel, combine (R)-(+)-2-(4-hydroxyphenoxy)propionic acid (e.g., 546.5 mg), 3,4-difluorobenzonitrile (e.g., 417.3 mg), anhydrous potassium carbonate (e.g., 974.4 mg), and the chosen phase transfer catalyst (e.g., tetrabutylammonium bisulfate).

-

Add N,N-dimethylformamide (DMF, e.g., 4 mL) as the solvent.

-

Heat the mixture to 80°C and stir for approximately 7 hours.

-

-

Esterification Reaction:

-

After the condensation is complete, cool the reaction mixture to 50°C.

-

Add butyl bromide (e.g., 1.233 g) to the mixture.

-

Reseal the vessel and heat the mixture to 80°C for an additional 6 hours.

-

-

Work-up and Purification:

-

After cooling, recover the solvent and any excess butyl bromide under reduced pressure.

-

Extract the residue with ethyl acetate (3 x 20 mL).

-

Combine the organic phases and evaporate the solvent to yield the crude product.

-

The final product, this compound-butyl, can be further purified if necessary. The product is typically obtained as a colorless oil that may solidify upon storage.

-

Data Presentation

The use of a phase transfer catalyst significantly improves the yield and optical purity of this compound-butyl. The following table summarizes the results obtained with different catalysts compared to a non-catalyzed reaction.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| None | DMF | 80 | 72 | - |

| Tetrabutylammonium bisulfate (TBAS) | DMF | 80 | 94.2 | 98 |

| Tetrabutylammonium bromide (TBAB) | DMF | 80 | 92 | 92 |

Table 1: Comparison of reaction outcomes with and without a phase transfer catalyst. Data sourced from.

Visualizations

Reaction Scheme

References

Application Notes and Protocols for the Quantification of Cyhalofop-butyl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Cyhalofop-butyl in various matrices. The protocols are based on established and validated analytical techniques, ensuring accuracy and reliability of results.

Introduction

This compound-butyl is a post-emergence herbicide from the aryloxyphenoxypropionate group, primarily used to control grass weeds in rice cultivation.[1][2] Its mode of action involves the inhibition of acetyl-coenzyme A carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[2] Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. This document outlines detailed protocols for the quantification of this compound-butyl and its metabolites using modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC).

Analytical Standards

For accurate quantification, the use of a certified reference material (CRM) of this compound-butyl is essential. CRMs are produced and certified under ISO/IEC 17025 and ISO 17034 standards, ensuring traceability to primary materials from national metrology institutes. Analytical standards, such as PESTANAL®, are also commercially available.

Preparation of Standard Solutions:

-

Primary Stock Solution (1000 ppm): Accurately weigh the required amount of this compound-butyl certified reference material and dissolve it in a suitable solvent, such as methanol, to prepare a 1000 ppm stock solution.

-

Intermediate Standard Solution (100 ppm): Dilute the primary stock solution with the same solvent to obtain a 100 ppm intermediate standard solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate standard solution to the desired concentration range (e.g., 2.5, 5, 7.5, 10, 25, and 50 ng/mL) for constructing the calibration curve.

-

Storage: Store all standard solutions at 4°C in dark vials to prevent degradation.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for this compound-butyl quantification.

Table 1: Method Performance for this compound-butyl Quantification in Agricultural Products

| Analytical Method | Matrix | Linearity Range (µg/mL) | LOQ (mg/kg) | LOD (mg/kg) | Recovery (%) | RSD (%) |

| QuEChERS-UPLC | Cereals & Oilseeds | 0.002 - 5 | 0.01 - 0.02 | - | 85.12 - 101.12 | 1.1 - 3.3 |

| LC-MS/MS | Brown Rice, Soybean, Potato, Pepper, Mandarin | - | 0.01 | 0.0075 | 70 - 120 | < 20 |

| HPLC-MS/MS | Paddy Water, Paddy Soil, Rice Plant, Rice Straw, Rice Hulls, Husked Rice | - | 0.01 | - | 76.1 - 107.5 | 1.1 - 8.2 |

Data sourced from multiple studies.

Table 2: Method Performance for this compound-butyl Quantification in Environmental Samples

| Analytical Method | Matrix | LOQ (ppm) | LOD (ppm) | Recovery (%) |

| HPLC-UV | Water | - | 0.02 | 82.5 - 100.0 |

| HPLC-UV | Soil | - | 0.02 | 66.7 - 97.9 |

| LC-MS | Soil | 0.01 | 0.003 | 73.0 - 92.0 |

| GC-ECD | Soil | 0.05 | 0.01 | 83 - 92 |

Data sourced from multiple studies.

Experimental Protocols

Protocol 1: QuEChERS-UPLC for Cereals and Oilseeds

This protocol is adapted from a method for the simultaneous determination of this compound-butyl and its acid metabolite in cereals and oilseeds.

1. Sample Preparation (QuEChERS)

-

Weigh 2.0 g (oilseeds) or 5.0 g (cereals) of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of 0.1% formic acid in water-acetonitrile (1:1, v/v) as the extraction solvent.

-

Vortex for 1 min.

-

Add QuEChERS salts (e.g., anhydrous magnesium sulfate, sodium chloride).

-

Vortex vigorously for 1 min and then centrifuge.

-

Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

-

For cleanup, use a dispersive solid-phase extraction (d-SPE) tube containing adsorbents like N-propyl ethylenediamine (PSA) and C18.

-

Vortex for 1 min and centrifuge.

-

Filter the purified extract through a 0.22 µm filter before UPLC analysis.

2. UPLC Conditions

-

Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm) or equivalent.

-

Mobile Phase: Gradient elution with 0.1% phosphoric acid in water and a mixture of methanol and acetonitrile.

-

Flow Rate: As per instrument recommendation for the specific column.

-

Injection Volume: 1-5 µL.

-

Column Temperature: 30-40 °C.

-

Detection: UV or Diode Array Detector (DAD).

-

Quantification: External standard method based on peak area.

Protocol 2: LC-MS/MS for Agricultural and Environmental Samples

This protocol is a generalized procedure based on methods developed for various agricultural products and environmental matrices.

1. Sample Extraction

-

Agricultural Products (e.g., rice, soybean):

-

Homogenize the sample.

-

Extract a known weight of the sample with acetonitrile.

-

Use a salt mixture (QuEChERS EN salts) to induce phase separation.

-

-

Soil and Sediment:

-

Extract the sample with a mixture of 90% acetone and 10% 1.0 N hydrochloric acid.

-

An aliquot of the extract is concentrated to remove acetone and then hydrolyzed with 0.1 N sodium hydroxide to convert this compound-butyl to this compound-acid.

-

Acidify the sample and extract with a suitable organic solvent mixture (e.g., 60% 1-chlorobutane/40% methyl-tert-butyl ether).

-

-

Water:

-

Liquid-liquid extraction with a suitable organic solvent.

-

2. Sample Cleanup

-

Agricultural Products: Use d-SPE with sorbents like Z-SEP (zirconium dioxide-modified silica).

-

Soil and Sediment: After extraction and hydrolysis, the residue is reconstituted and purified using a silica gel solid-phase extraction (SPE) cartridge.

3. LC-MS/MS Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both quantification and confirmation. For this compound-butyl, the precursor ion [M+NH4]+ at m/z 375 and product ions at m/z 256 and 120 can be used.

-

Quantification: A matrix-matched external calibration curve is recommended to compensate for matrix effects.

Visualizations

Caption: General experimental workflow for this compound-butyl quantification.

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for Greenhouse Bioassay of Cyhalofop-butyl Susceptibility

Introduction

Cyhalofop-butyl is a selective, post-emergence herbicide widely used for the control of grass weeds in rice and other crops.[1] It belongs to the aryloxyphenoxypropionate ("fop") chemical family and functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in susceptible grass species.[1][2][3] The repeated use of this compound-butyl has led to the evolution of resistant weed biotypes, particularly in species such as Echinochloa crus-galli (barnyardgrass).[4] Therefore, accurate and standardized bioassays are essential for the early detection of resistance, monitoring its spread, and developing effective weed management strategies.

These application notes provide a detailed protocol for conducting a greenhouse bioassay to determine the susceptibility of weed populations to this compound-butyl. The protocol is primarily designed for researchers, scientists, and professionals involved in herbicide development and weed management.

Principle of the Bioassay

The greenhouse bioassay is a whole-plant test that evaluates the response of suspected resistant and known susceptible weed populations to a range of this compound-butyl doses. By comparing the dose-response curves of the different populations, the level of resistance can be quantified. The most common metric used is the GR₅₀ value, which represents the herbicide dose required to cause a 50% reduction in plant growth (e.g., fresh weight) compared to an untreated control. A resistance index (RI) can then be calculated by dividing the GR₅₀ of the suspected resistant population by the GR₅₀ of the susceptible population.

Experimental Protocols

Seed Collection and Plant Material

-

Seed Sampling: Collect mature seeds from suspected resistant weed populations in the field, preferably from plants that have survived a recent this compound-butyl application. To ensure a representative sample, collect seeds from at least 30 randomly selected plants within the infested area. For comparison, obtain seeds of a known susceptible population of the same weed species.

-

Seed Storage: Air-dry the collected seeds in paper bags away from direct sunlight for a few days. Store the seeds in a cool, dry place until needed. Proper labeling with collection date, location, and suspected resistance status is crucial.

-

Seed Germination: Prior to the bioassay, break any seed dormancy if necessary. Germinate the seeds in petri dishes on moist filter paper or in trays with a suitable growing medium.

Plant Growth Conditions

-

Potting: Transplant uniform seedlings (e.g., at the 2-3 leaf stage) into pots (e.g., 9 cm in diameter) filled with a sterilized potting mix (e.g., a mixture of soil, sand, and peat).

-

Greenhouse Environment: Maintain the plants in a greenhouse with controlled temperature (e.g., 25-30°C), humidity, and photoperiod (e.g., 16-hour light/8-hour dark cycle) to ensure optimal growth. Water the plants as needed.

Herbicide Application

-

Herbicide Preparation: Prepare a stock solution of a commercial formulation of this compound-butyl. From this stock solution, prepare a series of dilutions to achieve the desired range of application rates. The specific rates will depend on the weed species and the expected level of resistance, but should span from sub-lethal to lethal doses for the susceptible population.

-

Application: Apply the herbicide solutions to the plants at the 3-4 leaf stage using a laboratory spray chamber calibrated to deliver a consistent volume of spray solution. Ensure uniform coverage of the foliage. An untreated control group (sprayed with water and any adjuvant used in the herbicide formulation) must be included for each population.

Data Collection and Analysis

-

Visual Assessment: Visually assess the percentage of weed control at regular intervals after treatment (e.g., 7, 14, and 21 days after treatment - DAT).

-

Biomass Measurement: At a predetermined time point (e.g., 21 DAT), harvest the above-ground biomass of all plants in each treatment group. Determine the fresh weight of the harvested biomass.

-

Data Analysis:

-

Convert the fresh weight data to a percentage of the untreated control for each population.

-

Perform a dose-response analysis using a suitable statistical software package. A log-logistic model is commonly used to describe the relationship between herbicide dose and plant response.

-

From the dose-response curves, determine the GR₅₀ value for each population.

-

Calculate the Resistance Index (RI) as follows: RI = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population).

-

Data Presentation

The quantitative results of the bioassay should be summarized in clear and concise tables for easy comparison.

Table 1: Dose-Response of Echinochloa crus-galli Populations to this compound-butyl

| Population | GR₅₀ (g a.i. ha⁻¹) | 95% Confidence Interval | Resistance Index (RI) |

| Susceptible (S) | 5.6 | 4.8 - 6.4 | 1.0 |

| Resistant (R) | 75.8 | 68.2 - 83.4 | 13.5 |

Note: Data presented here are hypothetical and for illustrative purposes. Actual values will vary depending on the specific weed populations and experimental conditions.

Table 2: Estimated Doses of this compound-butyl for 50% (GR₅₀) and 90% (GR₉₀) Growth Reduction in Susceptible and Resistant Barnyardgrass Biotypes

| Biotype | Herbicide | GR₅₀ (g a.i. ha⁻¹) | GR₉₀ (g a.i. ha⁻¹) |

| Susceptible | This compound-butyl | 12.1 | 35.0 |

| Resistant 1 | This compound-butyl | 51.5 | 150.0 |

| Resistant 2 | This compound-butyl | 42.9 | 125.0 |

Note: Data adapted from a study on Echinochloa spp. and are for illustrative purposes.

Mandatory Visualizations

This compound-butyl Mode of Action and Resistance Mechanism

Caption: this compound-butyl mode of action and target-site resistance.

Experimental Workflow for Greenhouse Bioassay

Caption: Experimental workflow for this compound-butyl susceptibility testing.

References

Application Notes and Protocols for the Extraction of Cyhalofop-butyl and its Metabolites from Soil

These application notes provide detailed methodologies for the extraction of Cyhalofop-butyl and its primary metabolites, this compound-acid, this compound-diacid, and this compound-amide, from soil matrices. The protocols are intended for researchers, scientists, and professionals in the field of environmental science and drug development.

Overview

This compound-butyl is an aryloxyphenoxypropionate herbicide used for post-emergence control of grass weeds in rice fields.[1] In the soil, it degrades into several metabolites, primarily this compound-acid, which is the phytotoxic form, as well as this compound-diacid and this compound-amide.[1][2] Accurate and efficient extraction methods are crucial for monitoring their environmental fate and ensuring food safety. This document outlines three common and effective methods for their extraction from soil: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) cleanup, a QuEChERS-based method, and a straightforward Liquid-Liquid Extraction method.

Quantitative Data Summary

The following tables summarize the performance data for the various extraction methods described in the literature.

Table 1: Recovery of this compound-butyl and its Metabolites using Liquid-Liquid Extraction with SPE Cleanup

| Analyte | Fortification Level (ng/g) | Average Recovery (%) | Reference |

| This compound-acid | 10.0 | 82.4 - 86.6 | [3] |

| 50.0 | 90.2 | [3] | |

| 100.0 | 91.1 | ||

| This compound-amide | 10.0 | 87.6 - 92.0 | |

| 50.0 | 87.6 | ||

| 100.0 | 94.0 | ||

| This compound-diacid | 10.0 | 91.8 | |